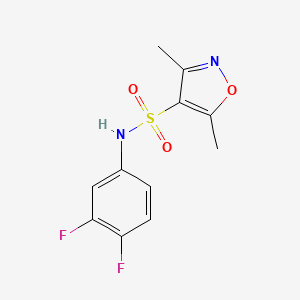![molecular formula C20H22N4 B15119213 5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B15119213.png)
5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 5-position and a piperazine ring at the 4-position, which is further substituted with a naphthalen-2-ylmethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.
Substitution at the 4-Position:
Introduction of the Naphthalen-2-ylmethyl Group: The final step involves the alkylation of the piperazine ring with naphthalen-2-ylmethyl halides under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce any present carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield alcohol derivatives.
Applications De Recherche Scientifique
5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the interaction of pyrimidine derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperazin-1-yl)pyrimidine: A simpler analog lacking the naphthalen-2-ylmethyl group.
5-Methyl-2-(4-piperazin-1-yl)pyrimidine: Another analog with different substitution patterns on the pyrimidine ring.
Uniqueness
The presence of the naphthalen-2-ylmethyl group in 5-Methyl-4-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyrimidine imparts unique physicochemical properties and biological activities compared to its simpler analogs. This structural feature enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C20H22N4 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
5-methyl-4-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C20H22N4/c1-16-13-21-15-22-20(16)24-10-8-23(9-11-24)14-17-6-7-18-4-2-3-5-19(18)12-17/h2-7,12-13,15H,8-11,14H2,1H3 |
Clé InChI |
QCGFLJBZNXEZFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CN=C1N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[6-(2,4-Dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B15119144.png)
![2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15119149.png)
![1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one](/img/structure/B15119151.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B15119158.png)
![1-(Furan-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B15119166.png)
![8-{[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]sulfonyl}quinoline](/img/structure/B15119172.png)


![2-[4-(Diphenylmethyl)piperazine-1-carbonyl]-4-(trifluoromethyl)pyrimidine](/img/structure/B15119187.png)
![7-Methoxy-4-methyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinoline](/img/structure/B15119192.png)
![3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B15119193.png)

![8-({4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)quinoline](/img/structure/B15119198.png)

